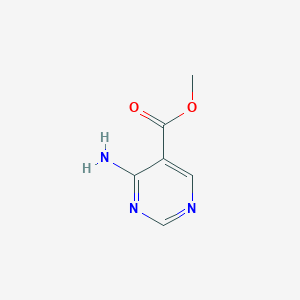
Methyl 4-aminopyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-aminopyrimidine-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3 in the ring. The specific structure of methyl 4-aminopyrimidine-5-carboxylate includes an amino group at the 4-position and a carboxylate ester at the 5-position of the pyrimidine ring.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates was achieved using a relay catalytic cascade reaction, which could potentially be adapted for the synthesis of methyl 4-aminopyrimidine-5-carboxylate derivatives . Another study reported the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines starting from an amino ester, which demonstrates the versatility of pyrimidine synthesis methods . Additionally, the synthesis of methyl 5-iodopyridine-2-carboximidate, although not the same compound, provides insight into the reactivity of pyrimidine derivatives and their potential for further functionalization .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, as seen in the study of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which was characterized using X-ray crystallography and density functional theory (DFT) . This level of analysis can provide detailed information on the molecular geometry, electronic structure, and potential reactive sites of methyl 4-aminopyrimidine-5-carboxylate.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For example, the reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate shows the potential for pyrimidine derivatives to form bonds with biomolecules . The synthesis of 4-methyl-5-hydroxypyrimidine and its N-oxides, as well as their reactivities in electrophilic substitution, further illustrates the chemical versatility of pyrimidine compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely. For instance, the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, which are in equilibrium with their 4-oxo tautomers, indicates the potential for tautomerism in pyrimidine derivatives . The catalyst-free synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives in an aqueous ethanol medium demonstrates the solubility and reactivity of pyrimidine derivatives in different solvents .
Aplicaciones Científicas De Investigación
Synthesis of N-Modified 4-Aminopyridine Derivatives
Methyl 4-aminopyrimidine-5-carboxylate is involved in the synthesis of N-modified 4-aminopyridine derivatives. A study demonstrated that 3-Methyl-5-nitropyrimidin-4(3H)-one can react with enaminones to cause ring transformation, leading to functionalized 4-aminopyridines, indicating the flexibility of introducing various amino groups at the 4-position and modifying adjacent positions (Nishiwaki, Nishimoto, Tamura, & Ariga, 2006).
Synthesis of Aminopyrimidine Series
The compound is also central in the synthesis of aminopyrimidine series, which includes potential 5-HT(1A) agonists. One study identified a compound from a high throughput screen showing moderate potency for 5-HT(1A) in binding and functional assays, indicating its use in pharmacological contexts (Dounay et al., 2009).
Construction of Pyrroles and Other Heterocycles
Methyl 4-aminopyrimidine-5-carboxylate aids in the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and other heterocycles. A study showed a simple two-step process starting from N-protected α-amino acids, leading to the synthesis of pyrroles and pyrrolidine derivatives (Grošelj et al., 2013).
Synthesis of Antimicrobial Agents
This compound is used in synthesizing potential antimicrobial agents. For example, ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate was used to produce compounds tested for antimicrobial activity against pathogenic microorganisms, highlighting its importance in medicinal chemistry (El-kerdawy et al., 1990).
One-Pot Synthesis of Pyrroles
It is also significant in the one-pot synthesis of pyrroles. A study utilized a FeCl2/Et3N binary catalytic system to synthesize methyl 4-aminopyrrole-2-carboxylates, showcasing the compound's role in creating functionalized pyrrole derivatives (Galenko et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-aminopyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)4-2-8-3-9-5(4)7/h2-3H,1H3,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGFEYSMPKNABG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CN=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596644 |
Source


|
| Record name | Methyl 4-aminopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminopyrimidine-5-carboxylate | |
CAS RN |
714975-53-8 |
Source


|
| Record name | Methyl 4-aminopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


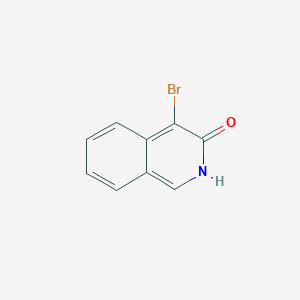



![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)
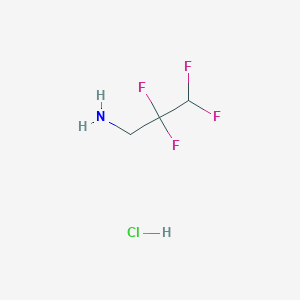
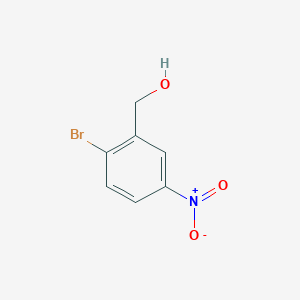
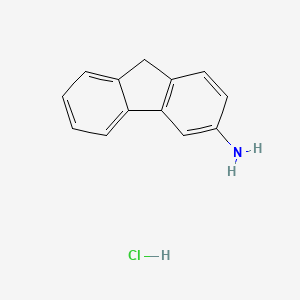
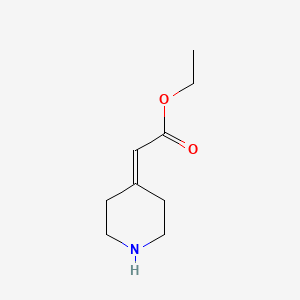


![1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1342558.png)
